(S,S)-N,Nprime-Ethylenediglutamic Acid

Biodegradation Environmental Fate OECD 301

(S,S)-N,N′-Ethylenediglutamic acid (CAS 37173-77-6; common synonym 34747-66-5), systematically named [S,S]-ethylenediamine-N,N′-diglutaric acid (EDDG), is a chiral aminopolycarboxylate chelating agent derived from L-glutamic acid and ethylenediamine. Classified within the biodegradable chelator family that includes EDDS, GLDA, and MGDA, EDDG exhibits a tetradentate coordination scaffold capable of forming stable 1:1 complexes with a broad spectrum of di- and trivalent metal ions across a wide pH range.

Molecular Formula C12H20N2O8
Molecular Weight 320.30 g/mol
CAS No. 37173-77-6
Cat. No. B12387527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-N,Nprime-Ethylenediglutamic Acid
CAS37173-77-6
Molecular FormulaC12H20N2O8
Molecular Weight320.30 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)NCCNC(CCC(=O)O)C(=O)O
InChIInChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t7-,8-/m0/s1
InChIKeyYALOGARCTWURTE-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-N,N′-Ethylenediglutamic Acid (EDDG): A Biodegradable Chiral Aminopolycarboxylate Chelator for Sustainable Industrial Formulation


(S,S)-N,N′-Ethylenediglutamic acid (CAS 37173-77-6; common synonym 34747-66-5), systematically named [S,S]-ethylenediamine-N,N′-diglutaric acid (EDDG), is a chiral aminopolycarboxylate chelating agent derived from L-glutamic acid and ethylenediamine [1]. Classified within the biodegradable chelator family that includes EDDS, GLDA, and MGDA, EDDG exhibits a tetradentate coordination scaffold capable of forming stable 1:1 complexes with a broad spectrum of di- and trivalent metal ions across a wide pH range [1]. Its stereospecific (S,S) configuration imparts defined molecular recognition properties that differentiate it from its racemic or meso counterparts, making it a compelling candidate where both environmental fate and coordination geometry influence product performance [2].

Why Generic Chelator Interchange Fails: The EDDG-Specific Biodegradation–Complexation Balance in Procurement Decisions


Substituting EDDG with a generic 'biodegradable chelator' or a conventional non-biodegradable aminopolycarboxylate such as EDTA introduces quantifiable performance trade-offs that cannot be reconciled by simple class-level assumptions. The primary degradation dichotomy is stark: EDTA and DTPA persist indefinitely in aquatic systems, whereas EDDG achieves complete mineralization within approximately 15 days under un-acclimatized sludge conditions [1]. Meanwhile, among the biodegradable cohort, metal-affinity hierarchies are ligand-specific—EDDG exhibits a log K stability constant of 17.71 for pentavalent vanadium, placing it between EDDS (log K = 18.63) and EDDM (log K = 4.0) [2]. A procurement specification that selects 'any biodegradable chelator' without recognizing these quantitative differences in degradation kinetics and stability-constant ordering risks under- or over-engineering the formulation, leading to insufficient metal sequestration, premature chelator depletion, or regulatory non-compliance under biodegradability mandates [1][2].

Quantitative Differentiation Evidence: EDDG vs. EDTA, EDDS, Phosphonates, and In-Class Analogs


Complete Biodegradation in 15 Days vs. EDTA Persistence Under OECD 301 Conditions

EDDG achieves complete biodegradation after approximately 15 days in un-acclimatized sludge, as determined by LC-MS/MS quantification [1]. In contrast, EDTA is classified as non-readily biodegradable under identical OECD screening conditions, with reported half-lives exceeding decades in natural waters [2]. The biodegradation differential between EDDG and EDTA is categorical—complete mineralization versus functional persistence—rendering EDDG the quantitatively verifiable sustainable alternative.

Biodegradation Environmental Fate OECD 301

Vanadium(V) Complex Stability Constant: EDDG (log K = 17.71) Intermediate Between EDDS and EDDM

Potentiometric titration data in aqueous sulfate solutions demonstrate that EDDG forms a normal 1:1 complexonate with pentavalent vanadium, VO₂G³⁻, exhibiting a stability constant log K = 17.71 [1]. This value positions EDDG between EDDS (log K = 18.63) and EDDM (log K = 4.0) in the homologous dicarboxylic-acid complexone series EDDM–EDDG–EDDS–EDTA [1]. The stability ranking correlates inversely with the oxidation rate of the complexones by V(V): the higher the stability constant, the slower the redox degradation [1].

Stability Constant Vanadium Complexation Coordination Chemistry

Computational Metal Chelation Spectrum: EDDG Matches EDTA for Key Transition Metals at pH 7–9

Chemical speciation simulations across nine biodegradable chelators—NTA, EDDS, IDS, MGDA, GLDA, EDDG, EDDM, HIDS, HEIDA, and PDA—evaluated metal complexation efficiency with Fe³⁺, Mn²⁺, Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Ca²⁺, and Mg²⁺ [1]. The simulations indicate that EDDG achieves comparable or superior chelation efficiency relative to EDTA for several transition metals at environmentally relevant pH values (6–9), while EDDM and IDS demonstrate markedly weaker binding [1].

Chemical Speciation Metal Chelation Computer Simulation

Nil-Phosphorus Detergent Formulation: EDDG Replaces Phosphonate Chelants with Equivalent Stain Removal

U.S. Patent 5,531,915 (Procter & Gamble, 1996) explicitly discloses EDDG as a nil-phosphorus, biodegradable chelant that provides enhanced removal of polyphenolic food and beverage stains when formulated into laundry detergent compositions [1]. The patent teaches that EDDG and HPDDS can replace all or part of the non-biodegradable phosphonate chelants (e.g., diethylenetriaminepentaphosphonate) currently used in commercial laundry products, yielding formulations with reduced phosphorus content and greater overall biodegradability [1]. The stain-removal efficacy is benchmarked against conventional phosphonate-built detergents in multi-cycle wash testing [1].

Detergent Chemistry Stain Removal Phosphonate Replacement

Stereochemical Purity: (S,S) Enantiomer Affords Defined Coordination Geometry vs. Racemic or meso-EDDG

The (S,S) stereoisomer of EDDG is commercially supplied with defined enantiomeric purity (typically ≥95% by HPLC), whereas racemic or meso mixtures introduce configurational heterogeneity that alters metal-complex geometry and stability [1]. The Lanham et al. (2011) study specifically employed [S,S]-EDDG, confirming that its metal-complexing capacity and biodegradation kinetics are established for the enantiomerically pure form [1]. The (R,R) and meso diastereomers, if present as impurities, would generate diastereomeric metal complexes with potentially divergent stability constants and biological recognition properties [2].

Chiral Chelation Stereochemistry Coordination Isomers

Evidence-Backed Application Scenarios Where (S,S)-EDDG Objectively Outperforms In-Class Alternatives


Phosphate-Free Laundry Detergents Requiring Biodegradable Chelant with Stain-Removal Parity

EDDG is explicitly protected by U.S. Patent 5,531,915 for laundry detergent compositions, where it replaces non-biodegradable phosphonate chelants while delivering equivalent or enhanced removal of polyphenolic stains (tea, wine, fruit juice) [1]. Formulators operating under EU Detergent Regulation 648/2004 or seeking EU Ecolabel certification can leverage EDDG's nil-phosphorus profile and 15-day complete biodegradation to meet both performance and environmental compliance criteria simultaneously [1][2]. Procurement specification: (S,S)-enantiomer, ≥95% purity, validated by LC-MS/MS quantification methodology [2].

Biodegradable Soil Washing and Heavy-Metal Remediation Fluids with Broad-Spectrum Metal Affinity

Computational speciation simulations classify EDDG among the high-efficiency biodegradable chelators for Fe³⁺, Cu²⁺, Pb²⁺, Zn²⁺, and Cd²⁺ across pH 6–9, matching EDTA's chelation profile while avoiding its environmental persistence [3]. EDDG's 15-day complete biodegradation in un-acclimatized sludge [2] ensures that post-remediation chelator residues do not accumulate in treated soils or groundwater, a critical advantage over EDTA for in-situ remediation projects subject to environmental impact assessments [3].

Vanadium-Containing Industrial Process Streams Requiring Tunable Chelation Strength

EDDG's V(V) stability constant (log K = 17.71) positions it as an intermediate-strength chelator between EDDS (log K = 18.63) and EDDM (log K = 4.0) [4]. This tunable affinity is valuable in vanadium catalyst recovery, oil-refining process-water treatment, or vanadium redox flow battery electrolyte conditioning, where chelation must be strong enough to sequester V(V) effectively but not so strong that metal recovery or subsequent precipitation becomes energetically unfavorable [4].

Chiral Metal-Complex Synthesis for Enantioselective Catalysis or Pharmaceutical Chelation Therapy Research

The (S,S) enantiomer of EDDG provides a structurally defined, homochiral coordination environment with four ionizable carboxylate groups and two tertiary amine donors [2][3]. This stereochemical definition is essential for asymmetric catalysis studies, chiral metallodrug design, and iron-chelation therapy research where the pharmacokinetics and toxicity of metal complexes may depend on the chirality of the chelator scaffold [3]. Researchers should specify (S,S)-EDDG with ≥95% enantiomeric excess to ensure diastereomeric purity of the resulting metal complexes [2].

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